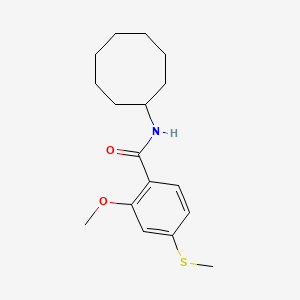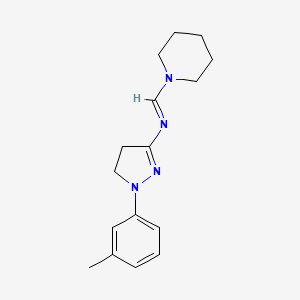
1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as MPDPH and has been studied for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of MPDPH is not fully understood. However, it is believed to act as a partial agonist at the alpha-2 adrenergic receptor. This receptor is involved in the regulation of neurotransmitter release and plays a role in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MPDPH has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the effects of cocaine and nicotine in animal models. MPDPH has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPDPH in lab experiments include its potential use in treating various medical conditions and its ability to reduce the effects of cocaine and nicotine in animal models. The limitations of using MPDPH in lab experiments include the limited understanding of its exact mechanism of action and the potential for side effects.
Orientations Futures
There are several future directions for further research on MPDPH. These include studying its potential use in treating other medical conditions such as anxiety disorders and post-traumatic stress disorder. Further research is also needed to fully understand its mechanism of action and to develop more effective treatments for drug addiction and withdrawal symptoms. Additionally, research is needed to determine the safety and efficacy of MPDPH in human clinical trials.
Méthodes De Synthèse
The synthesis of MPDPH involves the reaction of 3-methylbenzaldehyde and piperidine with 4,5-dihydro-1H-pyrazol-3-amine. The reaction is carried out in the presence of an acid catalyst and the resulting product is purified using column chromatography. The yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
MPDPH has been extensively studied for its potential use in treating various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. MPDPH has been shown to reduce the effects of cocaine and nicotine in animal models.
Propriétés
IUPAC Name |
N-[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-6-5-7-15(12-14)20-11-8-16(18-20)17-13-19-9-3-2-4-10-19/h5-7,12-13H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIYYWLUUXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=N2)N=CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

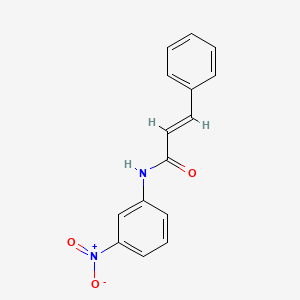
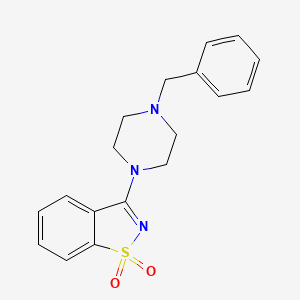
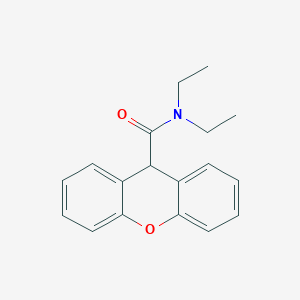
![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
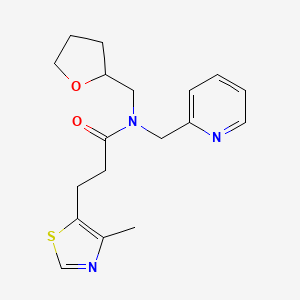
![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
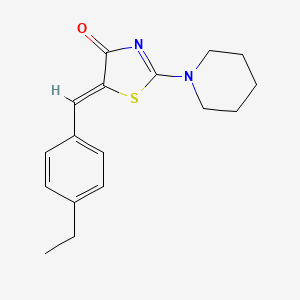
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)
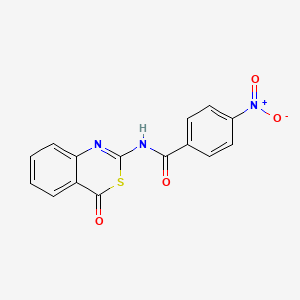
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)
